Introduction: The Strategic Value of the Tetrahydro-1,8-naphthyridine Scaffold
Introduction: The Strategic Value of the Tetrahydro-1,8-naphthyridine Scaffold
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical and spectroscopic properties, propose a robust synthetic pathway with mechanistic insights, and explore its reactivity and strategic applications in the development of novel chemical entities. The document is structured to provide not just data, but a field-proven perspective on the utility and handling of this versatile scaffold.
The 1,8-naphthyridine core is a privileged heterocyclic motif in drug discovery, renowned for its presence in numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as an effective bioisostere for other aromatic systems, while its nitrogen atoms can engage in crucial interactions with biological targets.[3] Notable examples of 1,8-naphthyridine derivatives include antibacterial agents like Nalidixic acid and Enoxacin.[2][3]
The partial saturation of this core to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold introduces a three-dimensional character, which is highly desirable in modern drug design for improving properties such as solubility and metabolic stability while enabling access to new chemical space. The introduction of a bromine atom at the 5-position transforms the molecule into a highly versatile synthetic intermediate. This bromine atom serves as a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of structure-activity relationships (SAR).
This guide focuses on 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine , a molecule that combines the structural benefits of the saturated naphthyridine core with the synthetic versatility of an aryl bromide.
Core Compound Properties and Characterization
A precise understanding of a compound's properties is the foundation of its effective application. The data presented here is compiled from supplier information and predictive modeling based on established chemical principles.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | N/A |
| CAS Number | 1341035-81-1 | [4] |
| Molecular Formula | C₈H₉BrN₂ | [4] |
| Molecular Weight | 213.08 g/mol | [4] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
| Solubility | Soluble in organic solvents like DCM, MeOH, DMSO | N/A |
Spectroscopic Signature for Structural Verification
While specific experimental data for this exact compound is not widely published[5], the following section outlines the expected spectroscopic characteristics, which are crucial for its identification and quality control.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Aromatic Region: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). One doublet corresponding to the proton at C6 (ortho to the bromine) and another for the proton at C7.
-
Aliphatic Region: Three multiplets are anticipated. A triplet around δ 3.5-3.7 ppm for the two protons at C2 (adjacent to the NH group). A multiplet around δ 2.8-3.0 ppm for the two protons at C4. A multiplet around δ 1.9-2.1 ppm for the two protons at C3.
-
NH Proton: A broad singlet around δ 4.5-5.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
Eight distinct carbon signals are expected. Five in the aromatic region (δ 110-160 ppm), including the C-Br signal at the lower end of this range, and three in the aliphatic region (δ 20-50 ppm).
-
-
Mass Spectrometry (ESI-MS):
-
The key diagnostic feature is the isotopic pattern of the molecular ion peak ([M+H]⁺) due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Key stretches include: N-H stretching (broad, ~3300 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C and C=N aromatic ring stretching (~1550-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
-
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical building block. While multiple routes to tetrahydronaphthyridines exist[6][7][8], a common and reliable strategy involves the synthesis of the aromatic precursor followed by a selective reduction.
Proposed Synthetic Workflow
The proposed synthesis proceeds in two key stages: the construction of the brominated aromatic 1,8-naphthyridine core, followed by the selective reduction of the pyridine ring not containing the bromine atom.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
Stage 1: Synthesis of 7-Bromo-1,8-naphthyridine
-
Friedländer Annulation: To a solution of 2-aminonicotinaldehyde (1.0 eq) in DMSO, add diethyl malonate (1.2 eq) and L-proline (0.2 eq). Heat the mixture to 120 °C for 12 hours. Cool to room temperature and pour into ice water. Collect the resulting precipitate (7-Hydroxy-1,8-naphthyridine) by filtration.
-
Causality: The Friedländer synthesis is a classic, reliable method for constructing quinoline and naphthyridine systems from an ortho-aminoaryl aldehyde/ketone and a compound containing an α-methylene group. L-proline acts as an efficient organocatalyst for the initial condensation.
-
-
Bromination: Suspend the crude 7-Hydroxy-1,8-naphthyridine (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0 eq). Heat the mixture to reflux (approx. 150 °C) for 4 hours. Carefully cool the reaction and quench by pouring it onto crushed ice. Neutralize with a saturated NaHCO₃ solution and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate to yield 7-Bromo-1,8-naphthyridine.
-
Causality: POBr₃ serves as both the brominating agent and a dehydrating agent, converting the hydroxynaphthyridine (which exists predominantly in its pyridone tautomeric form) into the corresponding aryl bromide.
-
Stage 2: Selective Reduction to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Catalytic Hydrogenation: Dissolve 7-Bromo-1,8-naphthyridine (1.0 eq) in methanol containing hydrochloric acid (1.1 eq). Add 10% Palladium on Carbon (Pd/C) (5 mol%). Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus. Maintain the reaction at 50 °C for 24 hours.
-
Causality: The reduction of naphthyridines can be challenging to control. The presence of acid protonates the nitrogen atoms, activating the rings towards reduction. The pyridine ring without the electron-withdrawing bromine atom is more electron-rich and thus more susceptible to hydrogenation, leading to the desired regioselectivity.
-
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH and extract with DCM. The crude product can be purified by column chromatography on silica gel to afford the pure 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.
Reactivity and Strategic Applications in Synthesis
The true value of this molecule lies in its dual reactivity, providing two orthogonal sites for chemical modification. This makes it an ideal scaffold for the rapid generation of compound libraries for high-throughput screening.
Caption: Key reactive sites and diversification pathways.
Diversification via Cross-Coupling at the C5-Position
The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, which is fundamental to SAR exploration.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups. This is one of the most robust methods for creating C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives, which can be further functionalized or used as rigid linkers.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the synthesis of anilines, amides, and other nitrogen-containing analogues.
Functionalization of the N1-Secondary Amine
The secondary amine in the saturated ring is nucleophilic and can undergo a variety of standard transformations.[9]
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, which can act as hydrogen bond acceptors or modulate the scaffold's physicochemical properties.
-
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones to form tertiary amines, providing a highly efficient route to a wide range of N-substituted derivatives.
Biological Context and Therapeutic Potential
The 1,8-naphthyridine scaffold is associated with a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][10] By serving as a synthetically versatile building block, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine allows researchers to systematically probe the chemical space around this privileged core. The ability to independently modify two distinct positions on the scaffold is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs. For instance, it can be used as a key intermediate in the synthesis of αVβ3 integrin antagonists or other targeted therapies.[7][8]
Conclusion
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is more than just a chemical; it is a strategic tool for innovation. Its combination of a biologically relevant, three-dimensional core with two orthogonal sites for chemical modification—the C-Br bond for cross-coupling and the N-H bond for nucleophilic additions—makes it an exceptionally valuable scaffold for the construction of diverse chemical libraries. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development settings, empowering scientists to unlock the full potential of the 1,8-naphthyridine chemotype.
References
-
ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available at: [Link].
-
HDH Chemicals. 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Available at: [Link].
-
ACS Publications. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. Available at: [Link].
-
PubMed. Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. Available at: [Link].
-
Beilstein Journals. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available at: [Link].
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link].
-
PubChem. 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. Available at: [Link].
-
Wiley. THE NAPHTHYRIDINES. Available at: [Link].
-
Wikipedia. 1,8-Naphthyridine. Available at: [Link].
-
ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link].
-
NIH National Library of Medicine. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Available at: [Link].
-
PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available at: [Link].
-
ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Available at: [Link].
-
SpectraBase. 7-Bromo-1,2,3,4-tetrahydrobenzo[b][4][11]naphthyridin-2-one - Optional[MS (GC)] - Spectrum. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. eMolecules 5-BROMO-1,2,3,4-TETRAHYDRO-1,8-NAPHTHYRIDINE | 1341035-81-1 | Fisher Scientific [fishersci.com]
- 5. PubChemLite - 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine (C8H9BrN2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
